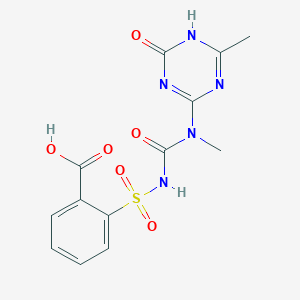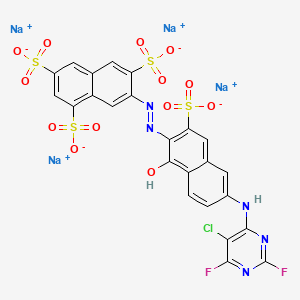
Dolicholide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dolicholide is a naturally occurring steroidal compound found in plants, particularly in the seeds of Dolichos lablab. It belongs to the brassinosteroids family, which are plant hormones known for their growth-promoting activities. This compound has a complex structure characterized by multiple hydroxyl groups and a lactone ring, making it a significant molecule in plant biology and biochemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dolicholide involves several stereoselective steps. One common synthetic route starts from (22,24)-2α,3α-diacetoxy-5α-stigmast-22-en-6-one. This compound undergoes a series of reactions, including hydrolysis, oxidation, and cyclization, to yield this compound .
Industrial Production Methods: Most of the available this compound is extracted and purified from plant tissues using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Dolicholide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its multiple hydroxyl groups and the presence of a lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can oxidize this compound to form ketones or carboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride can reduce this compound to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
Dolicholide has several scientific research applications across various fields:
Chemistry: It is used as a model compound to study the stereoselective synthesis of complex molecules.
Biology: this compound plays a role in plant growth and development, making it a subject of interest in plant biology research.
Medicine: Although not extensively studied, this compound’s structural similarity to other bioactive steroids suggests potential medicinal applications.
Industry: Its growth-promoting properties make it useful in agricultural practices to enhance crop yields
Mecanismo De Acción
Dolicholide exerts its effects by interacting with specific molecular targets in plants. It binds to receptor kinases on the cell membrane, initiating a signal transduction pathway that regulates various developmental processes. This pathway involves the activation of transcription factors that control gene expression related to growth and stress responses .
Comparación Con Compuestos Similares
Dolicholide is unique among brassinosteroids due to its specific structural features, such as the presence of a lactone ring and multiple hydroxyl groups. Similar compounds include:
Brassinolide: Another potent brassinosteroid with similar growth-promoting activities.
Dolichosterone: A structurally related compound with a similar mode of action.
Castasterone: A precursor to brassinolide with comparable biological activities
This compound’s uniqueness lies in its specific structural configuration, which imparts distinct biological activities and makes it a valuable compound for scientific research.
Propiedades
Número CAS |
85228-11-1 |
|---|---|
Fórmula molecular |
C28H46O6 |
Peso molecular |
478.7 g/mol |
Nombre IUPAC |
(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R)-3,4-dihydroxy-6-methyl-5-methylideneheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |
InChI |
InChI=1S/C28H46O6/c1-14(2)15(3)24(31)25(32)16(4)18-7-8-19-17-13-34-26(33)21-11-22(29)23(30)12-28(21,6)20(17)9-10-27(18,19)5/h14,16-25,29-32H,3,7-13H2,1-2,4-6H3/t16-,17-,18+,19-,20-,21+,22-,23+,24+,25+,27+,28+/m0/s1 |
Clave InChI |
PPFRJNLKWADOTL-WOGJWQOOSA-N |
SMILES isomérico |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H](C(=C)C(C)C)O)O |
SMILES canónico |
CC(C)C(=C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[N-Boc-D-alaninyl]-D-alanine](/img/structure/B13405698.png)
![(2R,3S)-3,5,7-trihydroxy-2-[(2R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13405702.png)
![(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol](/img/structure/B13405704.png)

![2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405716.png)

![4-Oxo-5-[2-(phenylmethylene)butylidene]-2-thioxo-3-thiazolidineacetic Acid](/img/structure/B13405724.png)





